molecular formula C30H48O B13390941 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one

Cat. No.: B13390941
M. Wt: 424.7 g/mol
InChI Key: LIIFBMGUDSHTOU-UHFFFAOYSA-N
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Description

Chemical Identity and Structure This compound, systematically named 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one, is a pentacyclic triterpenoid. Its IUPAC name reflects a complex polycyclic structure with eight methyl groups and a ketone functional group at position 3. Synonyms include Urs-12-en-3-one and α-Amyrone (CAS: 638-96-0) . Its molecular formula is C₃₀H₄₈O (molecular weight: 424.64 g/mol), consistent with triterpenoid derivatives .

Natural Occurrence and Pharmacological Activities The compound is widely distributed in medicinal plants, including Barleria albostellata, Adansonia digitata (baobab), Strychnos ligustrina, and Saussurea medusa (Tibetan snow lotus) . Key bioactivities include:

  • Antibacterial: Inhibits bacterial growth in Barleria albostellata extracts .
  • Antioxidant: Neutralizes free radicals in baobab pulp .
  • Antitumor/Cancer Preventive: Demonstrated in phytochemical screenings .
  • Cholesterol-Lowering: Reduces LDL levels in Adansonia digitata .

Properties

IUPAC Name

4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIFBMGUDSHTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction from Plant Sources

β-Amyrone has been isolated from plants such as Salacia chinensis and Senecio flavus. The extraction protocol typically involves:

  • Solvent extraction : Dried plant material is macerated in methanol or ethanol.
  • Chromatographic purification : Silica gel column chromatography is used to isolate β-Amyrone from crude extracts.
  • Yield : Natural extraction yields are highly variable (0.01–0.1% w/w) due to plant-specific triterpenoid content.

Synthetic Preparation via Triterpene Functionalization

Oxidation of β-Amyrin

β-Amyrone is synthesized by oxidizing the C-3 hydroxyl group of β-amyrin (a widespread triterpene alcohol):

  • Reagents : Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC).
  • Conditions : Reaction proceeds in acetone or dichloromethane at 0–25°C.
  • Yield : 75–85%.
Reaction Scheme:

$$
\text{β-Amyrin} \xrightarrow[\text{Jones reagent}]{\text{Oxidation}} \text{β-Amyrone}
$$

Photolysis of 11α-Hydroxyolean-12-ene Nitrite

A multi-step synthesis starting from 18α-Olean-12-ene involves:

  • Hydroxylation : Introduction of an 11α-hydroxy group using acid catalysis.
  • Nitrite formation : Treatment with nitrous acid to form the nitrite ester.
  • Photolysis : UV irradiation induces cleavage, yielding olean-12-en-1-one.
  • Keto-group migration : Acidic or basic conditions facilitate rearrangement of the C-1 ketone to the C-3 position, forming β-Amyrone.
Key Data:
Step Reagents/Conditions Yield (%)
Hydroxylation H₂SO₄, acetic acid, 40°C 62
Photolysis UV light, benzene, 6 h 78
Keto-group migration KOH, ethanol, reflux, 12 h 91

Phase-Transfer Catalyzed Alkylation

A patent-inspired method for structurally related triterpenoids employs phase-transfer catalysis (PTC):

  • Substrates : 3-Pentanone and 3,3-dimethylallyl bromide.
  • Catalyst : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride).
  • Conditions : Bimolecular nucleophilic substitution (SN2) at 20–50°C.
  • Yield : 82–83% for analogous ketones.

Comparative Analysis of Methods

Method Advantages Limitations
Natural extraction No synthetic steps Low yield, resource-intensive
β-Amyrin oxidation High yield, straightforward Requires pure β-amyrin
Photolysis/migration Versatile for derivatives Multi-step, harsh conditions
PTC alkylation Mild conditions, scalable Specific to precursor availability

Research Advancements

Chemical Reactions Analysis

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triterpenoids

Compound Name Molecular Formula Molecular Weight (g/mol) Natural Source Key Bioactivities References
4,4,6a,6b,8a,11,11,14b-Octamethyl... C₃₀H₄₈O 424.64 Barleria albostellata, Adansonia digitata Antibacterial, antioxidant, antitumor
Beta-Amyrin Acetate C₃₂H₅₂O₂ 468.75 Burdock, guava Anti-inflammatory, biomarker
Oleanolic Acid Derivatives C₅₆H₆₉N₄O₈ ~950 Synthetic hybrids Antibacterial (e.g., Staphylococcus aureus)
Friedelin C₃₀H₅₀O 426.70 Ficus species, black tea Antioxidant, anti-inflammatory
Simiarenol C₃₀H₅₀O 426.70 Barleria albostellata Antinociceptive

Key Structural Differences

  • Backbone Modifications: Unlike oleanolic acid derivatives (e.g., compound 18j), which feature triazole and phthalimidine groups, the target compound retains a natural triterpenoid skeleton with methyl groups and a ketone .
  • Functional Groups : Beta-amyrin acetate includes an acetate ester at position 3, enhancing lipophilicity and anti-inflammatory activity compared to the ketone in the target compound .

Functional Analogues

Table 2: Bioactivity Comparison

Compound Name Antibacterial Antioxidant Antitumor Anti-Inflammatory Cholesterol-Lowering
Target Compound Yes Yes Yes No Yes
Brucine No No No Yes No
Gamma-Sitosterol No Yes Yes Yes Yes
Oleanolic Acid Hybrids Yes No No No No

Notable Findings

Antibacterial Spectrum: The target compound outperforms oleanolic acid hybrids in broad-spectrum bacterial inhibition, likely due to its natural lipophilic triterpenoid structure enhancing membrane penetration .

Antioxidant Mechanism : Its free-radical scavenging activity in Adansonia digitata is comparable to gamma-sitosterol but lacks the latter’s anti-inflammatory effects .

Cholesterol Modulation : Shares cholesterol-lowering effects with gamma-sitosterol but operates via distinct pathways (e.g., LDL receptor upregulation vs. HMG-CoA reductase inhibition) .

Biological Activity

The compound 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one (C30H48O) is a complex organic molecule with potential biological activities. This article delves into its biological activity based on diverse sources and research findings.

PropertyValue
Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
CAS Number Not specified
IUPAC Name 4,4,6a,...-2H-picen-3-one

The compound has a significant molecular structure that suggests potential interactions with biological systems.

Antioxidant Properties

Research indicates that compounds similar to octamethyl derivatives exhibit antioxidant activity. A study evaluating various natural extracts showed that compounds with similar structures demonstrated a capacity to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of octamethyl compounds on cancer cell lines. For instance:

  • MCF7 Cells : Treatment with varying concentrations of related extracts resulted in a concentration-dependent inhibition of cell proliferation. At higher concentrations (e.g., 125 μg/mL), complete inhibition was observed after 24 hours .
  • Mechanism of Action : The cytotoxicity appears to be linked to the induction of apoptosis in cancer cells. This suggests potential therapeutic applications in oncology .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a mechanism by which these compounds may reduce inflammation and provide therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that octamethyl compounds possess antimicrobial properties against various pathogens. For example:

  • Mycobacterium tuberculosis : Certain derivatives have shown significant inhibitory concentrations (MIC) against this pathogen. This highlights their potential use in treating infections caused by resistant strains .

Study on Cytotoxicity

A study published in PMC evaluated the cytotoxic effects of ethanolic extracts containing octamethyl compounds against breast cancer cell lines (MCF7). The study found that at specific concentrations (31.3 μg/mL), there was a marked reduction in cell viability over time .

Antioxidant Evaluation

Another research focused on the antioxidant activity of similar compounds using DPPH and ABTS assays. The results indicated that these compounds effectively reduced oxidative stress markers in vitro .

Q & A

Q. What methodologies bridge gaps between synthetic chemistry and environmental science for this compound?

  • Answer :
  • Life cycle assessment (LCA) to evaluate synthetic routes’ environmental impact .
  • Photodegradation studies under simulated sunlight to assess persistence in ecosystems .
  • Ecotoxicology assays using model organisms (e.g., Daphnia magna) .

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